2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one

neutrophil elastase inhibition whole blood assay benzoxazinone SAR

Researchers developing serine hydrolase inhibitors face decarboxylation instability with conventional anthranilic acid precursors. This compound is the patented stable synthetic intermediate (US 2013/0317215) for benz[d][1,3]oxazine-based inhibitors, eliminating precursor degradation during storage and scale-up. • Whole blood HNE IC₅₀ 150 nM; >666-fold selectivity over cathepsin G (IC₅₀ >100,000 nM) • Dual lipoxygenase inhibition + antioxidant activity for arachidonic acid cascade studies • Validated scaffold for SARS-CoV-2 Mpro docking & pharmacokinetic profiling • In stock: 1 mg-50 mg standard packs; bulk custom synthesis on request Supplied with Certificate of Analysis for immediate research deployment.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
Cat. No. B13937521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=N3
InChIInChI=1S/C13H8N2O2/c16-13-9-5-1-2-6-10(9)15-12(17-13)11-7-3-4-8-14-11/h1-8H
InChIKeyZQENRMYLXUZWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one (CAS 53904-12-4): Core Identity and Procurement-Relevant Profile


2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one (CAS 53904-12-4; molecular formula C₁₃H₈N₂O₂; molecular weight 224.22 g/mol) is a heterocyclic benzoxazinone derivative bearing a pyridin-2-yl substituent at the 2-position of the oxazinone ring . The compound belongs to the broader class of 2-aryl-4H-benzo[d][1,3]oxazin-4-ones, which function as mechanism-based serine hydrolase inhibitors via acylation of the active-site serine residue [1]. This compound is explicitly claimed in patent WO 2008/036379 as a serine hydrolase inhibitor with therapeutic potential in neutrophil elastase-mediated inflammatory diseases [2]. The 2-pyridyl regioisomeric orientation distinguishes it from the more extensively studied 2-pyridin-3-yl and 2-pyridin-4-yl analogs, with implications for target engagement, selectivity, and physicochemical properties relevant to both research tool selection and lead optimization campaigns.

Why In-Class Benzoxazinone Analogs Cannot Substitute for 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one Without Quantitative Validation


Benzoxazinone-based serine hydrolase inhibitors exhibit pronounced regioisomer-dependent pharmacology: the position of the pyridine nitrogen (2-yl vs. 3-yl vs. 4-yl) alters hydrogen-bonding geometry within the S1 pocket of neutrophil elastase and other serine proteases, directly modulating both inhibitory potency and selectivity [1]. The 2-pyridin-2-yl regioisomer demonstrates a 6-fold greater inhibitory potency against human neutrophil elastase (HNE) in whole blood (IC₅₀ 150 nM) compared to the 5-methyl-2-(pyridin-3-yl) analog (IC₅₀ 900 nM in sputum elastase assay), despite both sharing the benzoxazinone core [2]. Furthermore, the 2-pyridin-2-yl compound achieves >666-fold selectivity over the off-target serine protease cathepsin G, whereas the 2-(pyridin-3-yl) regioisomer exhibits only modest discrimination [3]. Generic substitution with a regioisomer without head-to-head benchmarking therefore risks introducing significant quantitative deviations in both target potency and selectivity profile.

Quantitative Differentiation Evidence for 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one Against Closest Analogs and Alternatives


HNE Inhibitory Potency in Whole Blood: 6-Fold Advantage Over the 5-Methyl-2-(pyridin-3-yl) Analog

2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one inhibits human neutrophil elastase (HNE) with an IC₅₀ of 150 nM measured in a physiologically relevant whole blood assay [1]. The closest substituted regioisomer comparator, 5-methyl-2-(pyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one, exhibits an IC₅₀ of 900 nM against human sputum neutrophil elastase in a fluorescence-based assay, representing a 6-fold reduction in potency [2]. This quantitative gap cannot be attributed solely to assay format differences and indicates that the 2-pyridyl orientation confers a meaningful binding advantage within the HNE active site.

neutrophil elastase inhibition whole blood assay benzoxazinone SAR

Selectivity Over Cathepsin G: >666-Fold Window Compared to Only ~3-Fold for the 2-(Pyridin-3-yl) Isomer

2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one exhibits an IC₅₀ of >100,000 nM against cathepsin G, a related neutrophil-derived serine protease, yielding a selectivity ratio of >666-fold relative to its HNE IC₅₀ of 150 nM [1]. In contrast, the 2-(pyridin-3-yl) regioisomer (2-(3-pyridinyl)-3,1-benzoxazin-4-one) shows an IC₅₀ of 2,770 nM against cathepsin G, with only a 2.9-fold selectivity window relative to its prothrombin IC₅₀ of 966 nM [2]. The 2-pyridin-2-yl orientation thus confers a >200-fold improvement in selectivity discrimination against cathepsin G compared to the 3-pyridyl isomer.

serine protease selectivity cathepsin G off-target therapeutic window

Regioisomeric Specificity: Pyridin-2-yl Orientation Is the Preferred Embodiment in Patent Claims for Serine Hydrolase Inhibition

International patent application WO 2008/036379 (assigned to GlaxoSmithKline) explicitly claims benzoxazinone compounds of formula (I) wherein the 2-pyridyl substituent is a preferred embodiment for serine hydrolase inhibition, with 2-pyridin-2-yl-benzo[d][1,3]oxazin-4-one identified as a specifically exemplified compound [1]. The Kyorin Pharmaceutical patent US 2013/0317215 further describes a dedicated industrial manufacturing process for 2-pyridyl-benz[d][1,3]oxazine derivatives, confirming that the 2-pyridyl regioisomer—not the 3-pyridyl or 4-pyridyl—was prioritized for scale-up and stable intermediate development [2]. This patent differentiation provides procurement-level confidence that the 2-pyridin-2-yl scaffold has been validated for both biological activity and synthetic scalability relative to its regioisomers.

regioisomer SAR patent specificity pyridine positional isomer

Whole Blood Assay Potency vs. Clinical Comparators: Bridging In Vitro to Translational Relevance

The HNE inhibitory activity of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one was determined in a whole blood assay (IC₅₀ 150 nM), a matrix that accounts for plasma protein binding, erythrocyte partitioning, and endogenous protease inhibitor competition [1]. By comparison, the clinically approved HNE inhibitor sivelestat exhibits an IC₅₀ of 214 μM in a cell-based U937 proliferation assay, rendering it approximately 1,400-fold less potent in a cellular context [2]. GW311616A, a pyrrolidine trans-lactam inhibitor from a different structural class, achieves an IC₅₀ of 22 nM in cell-free enzyme assays but drops to 150 μM in U937 cell-based assays, illustrating the translational gap that the whole blood assay format partially bridges [2]. The target compound's whole blood IC₅₀ of 150 nM thus represents a directly translatable potency benchmark that cannot be inferred from cell-free IC₅₀ data of structurally distinct HNE inhibitors.

whole blood pharmacology translational HNE inhibition sivelestat comparator

Mechanism-Based Irreversible Inhibition: Covalent Acylation Differentiates Benzoxazinones from Reversible HNE Inhibitors

Benzoxazinones, including 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one, function as mechanism-based irreversible inhibitors of serine hydrolases by acylating the active-site serine residue to form a stable acyl-enzyme intermediate [1]. This covalent mode of inhibition contrasts with reversible competitive inhibitors such as sivelestat, which dissociate from the enzyme and are subject to competition with endogenous substrates. The 2-pyridin-2-yl benzoxazinone scaffold benefits from electron-donating substituent effects that stabilize the oxazinone ring toward nucleophilic attack while maintaining sufficient electrophilic character at the carbonyl for efficient serine acylation [2]. This mechanistic feature enables sustained target engagement that is independent of inhibitor plasma concentration once the covalent adduct is formed, a property exploited in the design of long-duration HNE inhibitors such as GW311616A but inherent to the benzoxazinone pharmacophore.

covalent inhibitor mechanism-based inhibition acyl-enzyme intermediate

Optimized Application Scenarios for 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one in Translational Research and Drug Discovery


In Vivo Neutrophil-Driven Inflammation Models Requiring Sustained HNE Suppression

The compound's whole blood IC₅₀ of 150 nM [1] and its mechanism-based irreversible inhibition profile make it suitable for preclinical models of acute lung injury, COPD exacerbation, and hemorrhagic shock where sustained neutrophil elastase suppression is required. Its >666-fold selectivity over cathepsin G [2] minimizes confounding proteolytic activity from co-released neutrophil serine proteases, enabling cleaner interpretation of HNE-specific pharmacological effects.

Chemical Probe Development for HNE Target Validation Studies

When used as a chemical biology probe, the compound's covalent binding mode permits washout-resistant target engagement assays. The 6-fold potency advantage over the 5-methyl-2-(pyridin-3-yl) analog [3] translates to lower required concentrations in cell-based assays, reducing off-target cytotoxicity risk. The dedicated patent synthesis route (US 2013/0317215) [4] also supports reliable sourcing of high-purity material for reproducible probe studies.

Lead Optimization Benchmarking of Novel Benzoxazinone-Based Serine Hydrolase Inhibitors

As a structurally defined reference compound with publicly deposited whole blood potency data [1] and explicit patent exemplification [5], 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one serves as an ideal benchmarking standard for structure-activity relationship (SAR) campaigns. New analogs can be quantitatively compared against its 150 nM HNE IC₅₀ and >100,000 nM cathepsin G IC₅₀ to assess improvements in potency, selectivity, or pharmacokinetic properties.

Regioisomer-Differentiated Pharmacological Studies in Serine Protease Biology

The compound's distinct 2-pyridyl regioisomerism enables comparative pharmacological studies with 2-pyridin-3-yl and 2-pyridin-4-yl benzoxazinone analogs to map structure-selectivity relationships across the serine hydrolase family. Such studies are directly supported by the observed >200-fold differential in cathepsin G selectivity between the 2-pyridyl and 3-pyridyl regioisomers [2], providing a quantitative framework for rational design of isoform-selective probes.

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